2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQQZXSBOIRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC=C(C=C2)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Diazepane and Heterocyclic Substituents
Key Observations :
- Substituent Effects: Replacement of the oxolane group with thiolan () introduces sulfur atoms, which may alter redox properties or metal-binding capabilities . The 2-amino-4-fluorophenyl group () could enhance hydrogen bonding, relevant for receptor targeting .
Fluorophenyl-Containing Analogues
Key Observations :
- Simpler Fluorophenyl Derivatives : The compound in lacks the diazepane ring but retains the fluorophenyl-oxolane motif, highlighting the role of these groups in modulating electronic properties and metabolic stability .
- Triazole-Based Analogues : demonstrates that fluorophenyl groups paired with triazole rings (e.g., C₂₈H₂₀F₂N₃O₃S₂) are synthetically accessible via α-halogenated ketone reactions, though their larger size may limit bioavailability compared to diazepane derivatives .
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